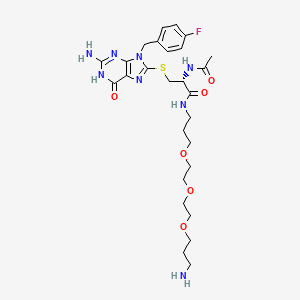
(S)-Baxdrostat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Baxdrostat est un composé chiral présentant un potentiel significatif dans divers domaines scientifiques. Il est connu pour sa stéréochimie unique, qui joue un rôle crucial dans son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (S)-Baxdrostat implique généralement une résolution chirale ou une synthèse asymétrique. Une méthode courante consiste à utiliser des catalyseurs chiraux pour induire l'asymétrie dans la molécule. Les conditions réactionnelles comprennent souvent des températures spécifiques, des solvants et des catalyseurs pour garantir que la stéréochimie souhaitée est atteinte.
Méthodes de production industrielle
La production industrielle de this compound peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela inclut souvent l'utilisation de réacteurs à flux continu et de techniques de purification avancées pour garantir que le composé répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
(S)-Baxdrostat subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : L'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cela implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme l'azoture de sodium dans les solvants aprotiques polaires.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
(S)-Baxdrostat a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction chiral dans la synthèse de molécules complexes.
Biologie : Étudié pour ses interactions avec diverses cibles biologiques, notamment les enzymes et les récepteurs.
Médecine : Investigé pour ses effets thérapeutiques potentiels, en particulier dans le traitement de maladies comme le cancer et les troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Cette interaction peut moduler diverses voies biochimiques, conduisant aux effets observés. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of (S)-Baxdrostat involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
®-Baxdrostat : L'énantiomère de (S)-Baxdrostat, avec une stéréochimie différente et potentiellement une activité biologique différente.
Autres composés chiraux : Des composés comme (S)-Ibuprofène et (S)-Naproxène, qui présentent également une activité dépendante de la stéréochimie.
Unicité
This compound est unique en raison de sa stéréochimie spécifique, qui peut entraîner des effets biologiques distincts par rapport à son énantiomère ou à d'autres composés similaires. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C22H25N3O2 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
N-[(8S)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide |
InChI |
InChI=1S/C22H25N3O2/c1-3-21(26)24-19-6-4-5-16-17(12-23-13-18(16)19)14-7-9-20-15(11-14)8-10-22(27)25(20)2/h7,9,11-13,19H,3-6,8,10H2,1-2H3,(H,24,26)/t19-/m0/s1 |
Clé InChI |
VDEUDSRUMNAXJG-IBGZPJMESA-N |
SMILES isomérique |
CCC(=O)N[C@H]1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |
SMILES canonique |
CCC(=O)NC1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


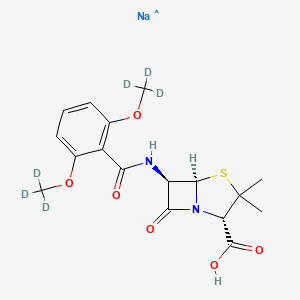
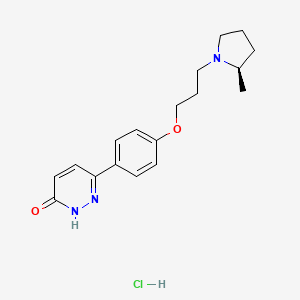
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
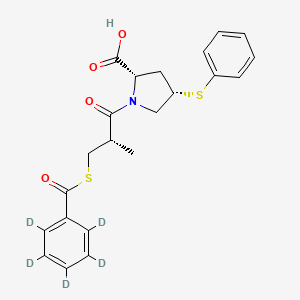
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
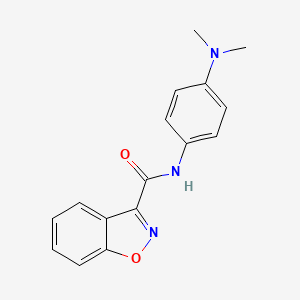

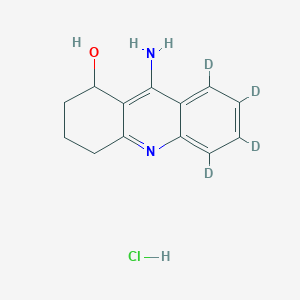
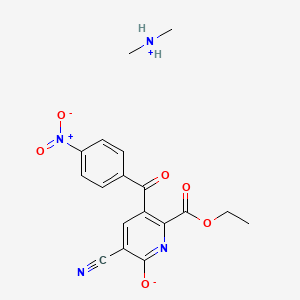
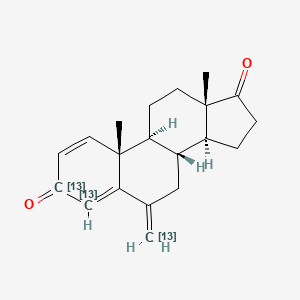
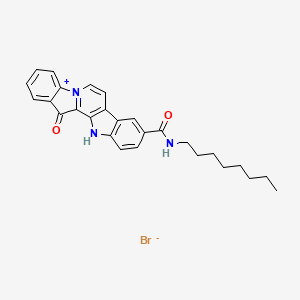
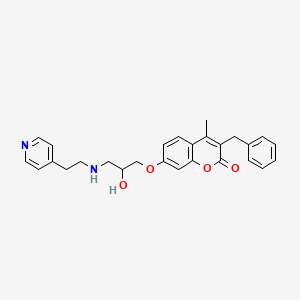
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)
